molecular formula C24H24N2O B5077595 2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-phenylethanone

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-phenylethanone

Cat. No.: B5077595
M. Wt: 356.5 g/mol
InChI Key: HSDMTOQDDDRLCZ-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-phenylethanone is a complex organic compound with a unique structure that includes a quinoline core, a phenylamino group, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-phenylethanone typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-4-(phenylamino)-3,4-dihydroquinoline with 1-phenylethanone under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Substituted quinoline derivatives with different nucleophiles.

Scientific Research Applications

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-phenylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](4-pentylphenyl)methanone
  • 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
  • 1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-heptan-1-one

Uniqueness

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-phenylethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with phenylamino and phenylethanone groups makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-18-16-22(25-20-12-6-3-7-13-20)21-14-8-9-15-23(21)26(18)17-24(27)19-10-4-2-5-11-19/h2-15,18,22,25H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDMTOQDDDRLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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